

# Independent verification of MK-447's effects on kidney function

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An Independent Verification of Molnupiravir's (**MK-447**) Effects on Kidney Function: A Comparative Guide for Researchers

This guide provides an objective comparison of the renal safety profile of molnupiravir (formerly MK-447, brand name Lagevrio<sup>™</sup>) with other prominent antiviral agents used for COVID-19. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and clinical findings in populations with impaired kidney function.

# Comparative Analysis of Antiviral Effects on Renal Function

Molnupiravir has emerged as a key oral antiviral for mild-to-moderate COVID-19. A critical aspect of its clinical utility is its safety profile in patients with pre-existing comorbidities, particularly chronic kidney disease (CKD). Unlike other antiviral agents, molnupiravir generally does not require dose adjustments for patients with any degree of renal impairment.[1][2][3]

Initial Phase III clinical trials for both molnupiravir and nirmatrelvir/ritonavir (Paxlovid™) excluded patients with severe renal impairment (estimated glomerular filtration rate [eGFR] <30 mL/min/1.73 m²).[4][5][6][7] However, subsequent pharmacokinetic and real-world studies have provided crucial data for this patient population.







Pharmacokinetic studies indicate that renal clearance is not a primary route of elimination for molnupiravir's active metabolite, N-hydroxycytidine (NHC).[2][6] Consequently, severe renal impairment is not expected to significantly impact NHC exposure, forming the basis for the recommendation against dose adjustment.[2][3] One study observed that while molnupiravir was well-tolerated, the plasma concentration of its active metabolite (NHC) was significantly higher in patients with severe (Stage 4/5) CKD 12 hours after dosing, suggesting that for patients with uremia, adjusting the dosing interval might be a consideration to prevent drug accumulation.[8] In contrast, nirmatrelvir/ritonavir exposure is significantly increased in patients with impaired kidney function, necessitating a dose reduction in moderate CKD and a contraindication in severe CKD (eGFR <30 mL/min/1.73 m²).[7] Similarly, the use of remdesivir is not recommended in patients with an eGFR <30 mL/min/1.73 m² due to the potential for accumulation of its intravenous vehicle, betadex sulfobutyl ether sodium.[6][9]

A cohort study involving 100 patients with advanced CKD or kidney failure found that both molnupiravir and nirmatrelvir/ritonavir were safe and well-tolerated.[4][5] Another study focusing on five patients with advanced CKD reported stable renal function following a course of molnupiravir.[6]



Drug	Mechanism of Action	Use in Mild- Moderate Renal Impairment (eGFR 30- 60 mL/min)	Use in Severe Renal Impairment (eGFR <30 mL/min)	Dose Adjustment for Renal Impairment	Key Findings & Renal- Related Adverse Events
Molnupiravir (MK-447)	Prodrug of a nucleoside analog (NHC) that inhibits viral RNA-dependent RNA polymerase, causing viral error catastrophe. [5][6]	No dose adjustment needed.[3]	No dose adjustment recommende d. Use supported by pharmacokin etic data and real-world studies.[2][5]	No[2][3]	Generally well- tolerated.[4] Renal function remained stable in a study of advanced CKD patients. [6] One study noted significantly higher NHC concentration in Stage 4/5 CKD, suggesting potential for accumulation. [8]
Nirmatrelvir/R itonavir (Paxlovid™)	Nirmatrelvir is a SARS-CoV-2 main protease inhibitor; ritonavir is a CYP3A4 inhibitor that boosts	Dose reduction required.[7]	Not recommende d/contraindic ated due to lack of data and risk of accumulation. [6][7][10]	Yes[7]	Increased drug exposure with declining kidney function.[7] Concerns about drug- drug



	nirmatrelvir levels.[6]				interactions, especially in CKD patients on multiple medications. [5]
Remdesivir (Veklury®)	Nucleotide analog inhibitor of viral RNA- dependent RNA polymerase.	No dose adjustment needed.	Not recommende d due to potential accumulation of the excipient (betadex sulfobutyl ether sodium).[6][9]	N/A (Not recommende d)	The primary concern is the accumulation of the solubilizing excipient, not the drug itself.[6]

# Experimental Protocols Pharmacokinetic Study in Patients with Severe Renal Insufficiency

This methodology is based on a study designed to evaluate the plasma concentration of molnupiravir and its active metabolite (NHC) in patients with severe CKD.[8]

- Patient Population: Patients with Stage 4 or 5 Chronic Kidney Disease (eGFR <30 mL/min/1.73 m²), including those requiring dialysis.</li>
- Drug Administration: A standard oral dose of 800 mg molnupiravir administered every 12 hours for 5 days.
- Sample Collection: Blood plasma samples are collected 12 hours after the administration of a dose (C12h) to measure trough concentrations.
- Analytical Method: Plasma concentrations of molnupiravir and NHC are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.



 Data Analysis: The measured C12h concentrations of NHC in the severe renal insufficiency group are compared to reference values from healthy subjects and patients with mild-tomoderate renal impairment.

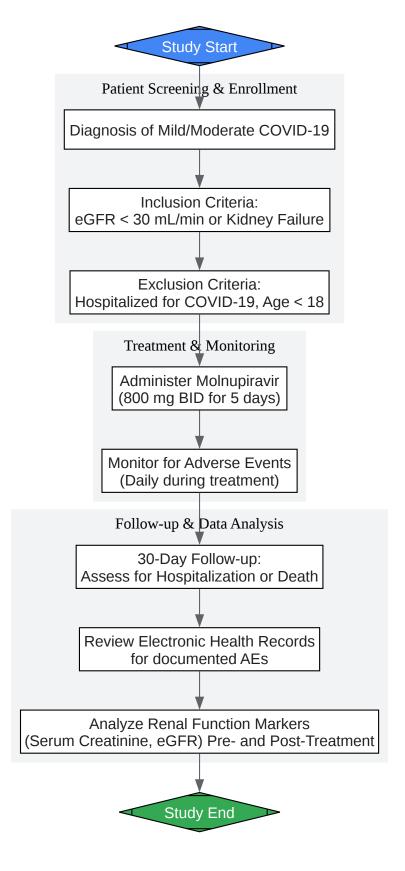
## Cohort Study for Safety and Tolerability in Advanced CKD

This protocol describes a real-world evidence study to assess the safety of molnupiravir in patients with advanced kidney disease, from which its use was initially restricted.[4][5]

- Patient Population: Ambulatory adult patients with an eGFR < 30 mL/min per 1.73 m<sup>2</sup> or with kidney failure (including those on dialysis) who received a prescription for molnupiravir for mild-to-moderate COVID-19.
- Drug Administration: Standard course of molnupiravir (800 mg twice daily for 5 days).
- Data Collection: A manual review of electronic health records is conducted to gather data on patient characteristics, comorbidities, concomitant medications, and outcomes.
- Primary Endpoints:
  - Incidence of adverse events (AEs) of any grade documented within 30-90 days of treatment initiation.
  - Rate of hospitalization or death within 30 days.
- Assessment of Renal Function: Changes in serum creatinine and eGFR from baseline are monitored in patients not on dialysis. For patients on dialysis, stability of their dialysis regimen and any related complications are noted.

## **Visualizations**





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Caption: Workflow for a clinical study assessing the renal safety of Molnupiravir in patients with advanced CKD.

Caption: Mechanism of action of Molnupiravir leading to viral error catastrophe.

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